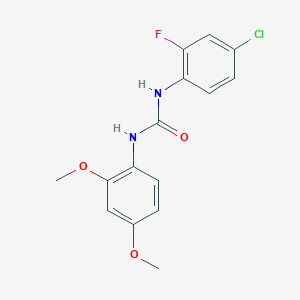
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 acts as a potent and selective inhibitor of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea chloride channel activity. It binds to the cytoplasmic side of the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, near the ATP binding site, and prevents ATP-dependent channel gating. This results in a reduction of chloride and bicarbonate secretion, which can be measured using various techniques such as patch-clamp electrophysiology and ion-sensitive fluorescent dyes.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea-mediated chloride and bicarbonate secretion in various epithelial cell types, including airway, pancreatic, and intestinal cells. It has also been shown to reduce mucus secretion and improve bacterial clearance in CF airway epithelia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition. This makes it a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. However, one limitation is that it may have off-target effects on other ion channels or transporters, which could complicate data interpretation. Additionally, its effects may be influenced by experimental conditions such as cell type, culture conditions, and assay methodology.
Orientations Futures
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172. One area of interest is the development of more potent and selective N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitors that can be used in clinical trials for cystic fibrosis. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172's effects on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function and its potential off-target effects.
Conclusion
In summary, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. Its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition make it a useful compound for scientific research. However, its off-target effects and sensitivity to experimental conditions must be considered when interpreting data. Future research will continue to explore the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 and its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 involves a multi-step process. The first step is the reaction between 4-chloro-2-fluoroaniline and 2,4-dimethoxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reduced using sodium borohydride to form the secondary amine. Finally, the secondary amine is reacted with isocyanate to form the urea product, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been used extensively in scientific research to study the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, which is responsible for regulating chloride and bicarbonate secretion in various epithelial tissues. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea dysfunction is associated with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-12-5-3-9(16)7-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFTWRXGLIBZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
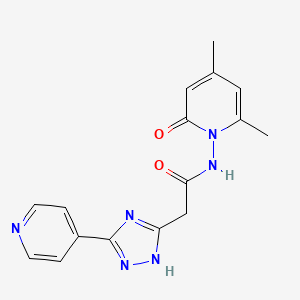
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)
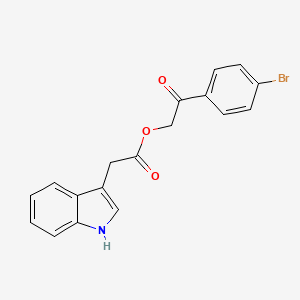
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)
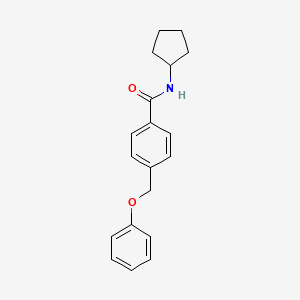
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
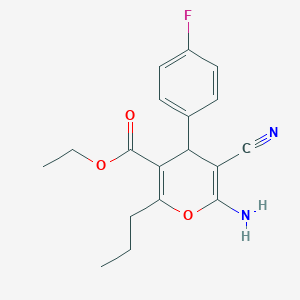
![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)
![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)
![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)